3,4,6-Tri-O-acetyl-D-glucal-13C

Carbohydrate chemistry NMR spectroscopy Reaction mechanism elucidation

3,4,6-Tri-O-acetyl-D-glucal-13C (CAS 478529-35-0) is a site-specific 13C-labeled building block for carbohydrate synthesis. Unlike the unlabeled analog (CAS 2873-29-2) with only natural abundance 13C signals, this variant delivers >98% isotopic enrichment, enabling definitive carbon tracking via 13C NMR during glycosylation and Ferrier rearrangement. The +1 Da mass shift provides a unique m/z channel for quantitative LC-MS/MS in ADME and 13C-MFA fluxomics. Upon deprotection, it releases 13C-labeled metabolites for pathway analysis. For research use only.

Molecular Formula C12H16O7
Molecular Weight 273.24 g/mol
Cat. No. B12393017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Tri-O-acetyl-D-glucal-13C
Molecular FormulaC12H16O7
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i5+1
InChIKeyLLPWGHLVUPBSLP-XCLPYZSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Tri-O-acetyl-D-glucal-13C: Isotopically Labeled Glycal for Carbohydrate Synthesis and Metabolic Tracing


3,4,6-Tri-O-acetyl-D-glucal-13C is a stable carbon-13 isotopically labeled derivative of D-glucal, a well-established unsaturated carbohydrate building block widely used as a glycosyl donor in oligosaccharide synthesis and Ferrier rearrangement reactions [1]. The compound features three acetyl protecting groups at the 3-, 4-, and 6-positions, leaving the C1-C2 double bond intact for nucleophilic addition and allylic substitution chemistry. The ¹³C label is site-specifically incorporated, enabling precise tracking of carbon atom fate during synthetic transformations and metabolic flux analyses .

Why Unlabeled 3,4,6-Tri-O-acetyl-D-glucal Cannot Substitute for 13C-Labeled Analogs in Mechanistic and Quantitative Studies


While unlabeled 3,4,6-tri-O-acetyl-D-glucal (CAS 2873-29-2) serves adequately as a synthetic building block for compound preparation, it fails to enable carbon-specific tracking that is essential for reaction mechanism elucidation and metabolic flux quantification . The unlabeled compound yields only natural abundance ¹³C signals (approximately 1.1% per carbon), which are insufficient for distinguishing specific carbon atoms in complex reaction mixtures or downstream metabolites. The 13C-labeled variant provides site-specific isotopic enrichment that dramatically enhances NMR sensitivity and enables mass isotopomer distribution analysis in MS-based fluxomics workflows .

Quantitative Differentiation Evidence: 3,4,6-Tri-O-acetyl-D-glucal-13C vs. Unlabeled and Alternative 13C-Position Analogs


Site-Specific Carbon Tracking for Reaction Mechanism Elucidation Using 13C NMR

The ¹³C label at the anomeric C-1 position of 3,4,6-tri-O-acetyl-D-glucal-13C-1 enables researchers to use ¹³C NMR spectroscopy to follow the fate of this specific carbon atom throughout glycosylation and Ferrier rearrangement reactions . Unlabeled 3,4,6-tri-O-acetyl-D-glucal provides only natural abundance ¹³C signals (approximately 1.1% ¹³C enrichment per carbon position), making site-specific tracking infeasible due to low signal-to-noise ratio and inability to distinguish among the twelve carbon atoms in the molecule [1].

Carbohydrate chemistry NMR spectroscopy Reaction mechanism elucidation

Quantitative Mass Spectrometry-Based Metabolic Flux Analysis Using 13C Isotopic Tracers

13C-labeled compounds including 3,4,6-tri-O-acetyl-D-glucal-13C serve as precursors or internal standards for quantitative mass spectrometry workflows in drug development and metabolic research [1]. Stable heavy isotopes including carbon-13 have been incorporated into drug molecules largely as tracers for quantitation during the drug development process, with the isotopic label enabling precise mass isotopomer distribution analysis that is impossible with unlabeled compounds [2].

Metabolic flux analysis Mass spectrometry Isotope tracer methodology

Positional Labeling Enables Differential Tracking of Synthetic Transformations vs. Alternative 13C-Position Variants

Multiple site-specific 13C-labeled variants of tri-O-acetyl-D-glucal are commercially available, including 1-¹³C (CAS 478529-35-0), 2-¹³C (CAS 478529-36-1), and 6-¹³C (CAS 478529-37-2) forms . This positional labeling capability allows researchers to track specific carbon atom migration during Ferrier rearrangement, wherein the anomeric C-1 undergoes nucleophilic substitution and allylic shift while C-6 remains in the pyranose ring system [1]. The ability to select among C-1, C-2, or C-6 labeling provides experimental flexibility unavailable with the unlabeled compound or single-isotope alternatives [2].

Carbohydrate synthesis Isotope labeling strategy Reaction pathway tracking

Precursor Utility for 13C-Labeled Oligosaccharide Synthesis in NMR Structural Studies

13C-labeled tri-O-acetyl-D-glucal serves as a key precursor for preparing 13C-enriched oligosaccharides and glycoconjugates. A published method demonstrates the conversion of [13C]glucose to tri-O-acetyl-D-glucal (U-13C6) followed by Ferrier rearrangement to produce 13C-labeled α-mannosyl glycolipid analogs [1]. Site-specific 13C labeling at selected positions of sugar residues in oligosaccharides facilitates NMR spectral assignments that would be impossible with unlabeled material due to spectral overlap and low natural abundance sensitivity [2].

Oligosaccharide synthesis NMR conformational analysis Glycobiology

Procurement-Guiding Application Scenarios for 3,4,6-Tri-O-acetyl-D-glucal-13C


Reaction Mechanism Elucidation in Synthetic Carbohydrate Chemistry

Researchers investigating glycosylation mechanisms, Ferrier rearrangement pathways, or allylic substitution stereochemistry should procure the C-1 labeled variant (3,4,6-tri-O-acetyl-D-glucal-13C-1, CAS 478529-35-0) to track the anomeric carbon fate using ¹³C NMR. The >98% enrichment enables definitive assignment of reaction products and intermediates, eliminating the ambiguity inherent in natural abundance NMR characterization .

Drug Metabolism and Pharmacokinetic (DMPK) Quantitative Studies

For ADME studies requiring internal standardization or quantitative mass spectrometry, any positional variant of 3,4,6-tri-O-acetyl-D-glucal-13C may be procured. The +1 Da mass shift per ¹³C label provides a distinct m/z channel for accurate quantitation in biological matrices, a capability that unlabeled 3,4,6-tri-O-acetyl-D-glucal (CAS 2873-29-2) cannot provide due to the absence of a unique mass tag [1].

Synthesis of 13C-Enriched Oligosaccharides for NMR Structural Biology

Laboratories preparing 13C-labeled glycoconjugates for NMR conformational analysis or protein-carbohydrate interaction studies should procure 3,4,6-tri-O-acetyl-D-glucal-13C as a synthetic building block. The isotopic label propagates through Ferrier rearrangement and subsequent glycosylation steps to yield site-specifically enriched products that enable complete ¹H-¹³C correlation assignments [2].

Metabolic Flux Analysis and Tracer Studies

Investigators conducting 13C metabolic flux analysis (13C-MFA) in cell culture or in vivo systems may utilize 3,4,6-tri-O-acetyl-D-glucal-13C as a protected precursor that, upon deprotection, releases 13C-labeled carbohydrate metabolites for flux determination. The site-specific labeling enables tracking of carbon atom redistribution through glycolysis, TCA cycle, and hexosamine biosynthetic pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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